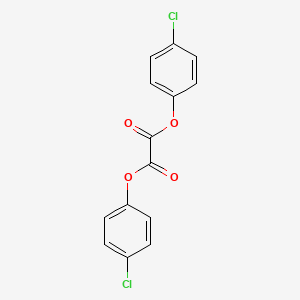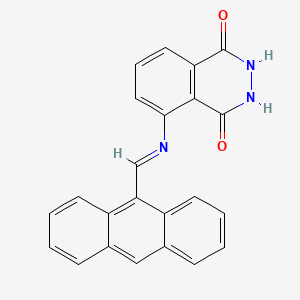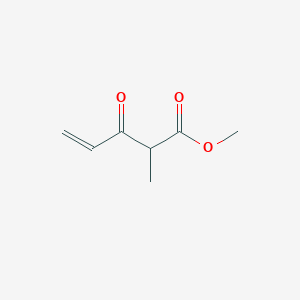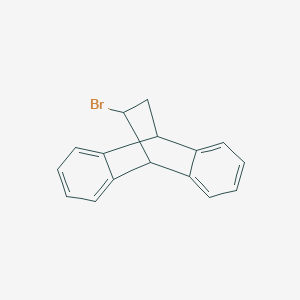
Bis(4-chlorophenyl) Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl) oxalate is an organic compound with the chemical formula C14H8Cl2O4. It is a derivative of oxalic acid, where two 4-chlorophenyl groups are attached to the oxalate moiety. This compound is known for its role in chemiluminescence, where it is used in glow sticks and other light-emitting devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 4-chlorophenol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{(COCl)2 + 2 C6H4ClOH → C14H8Cl2O4 + 2 HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction is conducted in large reactors with controlled temperatures to ensure maximum yield and purity. The product is then purified through recrystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The most common reactions involve substitution, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can replace the chlorine atoms under appropriate conditions.
Catalysts: Palladium or other transition metals can facilitate these reactions.
Major Products:
Substituted Phenyl Oxalates: Depending on the nucleophile used, various substituted phenyl oxalates can be formed.
Chemistry:
Chemiluminescence: this compound is widely used in chemiluminescent reactions, particularly in glow sticks and other light-emitting devices.
Biology and Medicine:
Imaging: Its chemiluminescent properties make it useful in biological imaging and diagnostic assays.
Industry:
Mecanismo De Acción
The chemiluminescent reaction of bis(4-chlorophenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable peroxyacid ester, which decomposes to produce carbon dioxide and an excited state of the fluorescent dye. The dye then returns to its ground state by emitting light .
Comparación Con Compuestos Similares
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,6-dichlorophenyl) oxalate
Comparison:
- Chemiluminescence Efficiency: Bis(4-chlorophenyl) oxalate is often preferred due to its high efficiency in chemiluminescent reactions compared to other derivatives.
- Stability: The stability of this compound is comparable to other chlorinated oxalates, but it offers a balance between reactivity and stability .
Propiedades
Número CAS |
3155-18-8 |
|---|---|
Fórmula molecular |
C14H8Cl2O4 |
Peso molecular |
311.1 g/mol |
Nombre IUPAC |
bis(4-chlorophenyl) oxalate |
InChI |
InChI=1S/C14H8Cl2O4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H |
Clave InChI |
MBONTEKTGWLRLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)C(=O)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)


![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)




![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)

![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)


